1-(2-Bromo-phenyl)-heptan-1-ol
Description
1-(2-Bromo-phenyl)-heptan-1-ol is a chiral secondary alcohol featuring a brominated aromatic ring at the ortho position of a heptanol chain. These compounds are typically synthesized via catalytic asymmetric addition of organometallic reagents (e.g., organozirconium or Grignard reagents) to aromatic aldehydes, followed by purification via column chromatography . Key applications include their use as intermediates in pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(2-bromophenyl)heptan-1-ol |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-10-13(15)11-8-6-7-9-12(11)14/h6-9,13,15H,2-5,10H2,1H3 |
InChI Key |
GZKWKPMJZJETNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=CC=CC=C1Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The position and nature of substituents on the phenyl ring significantly influence physical, chemical, and spectroscopic properties:
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Enantiomeric Excess (ee%) | Physical State |
|---|---|---|---|---|---|---|
| (R)-1-(4-Bromophenyl)-heptan-1-ol | 4-Br | C₁₃H₁₉BrO | 271.20 | 59 | 91 | Yellow oil |
| (R)-1-(4-Chlorophenyl)-heptan-1-ol | 4-Cl | C₁₃H₁₉ClO | 226.74 | 49 | 76 | White solid |
| (R)-1-o-Tolylheptan-1-ol | 2-CH₃ | C₁₄H₂₂O | 206.33 | 55 | 85 | Yellow oil |
| 1-(4-Methoxyphenyl)-heptan-1-ol | 4-OCH₃ | C₁₄H₂₂O₂ | 222.32 | N/A | N/A | N/A |
| 1-(4-Bromo-2,5-dimethoxyphenyl)-heptan-1-ol | 4-Br, 2,5-(OCH₃) | C₁₆H₂₅BrO₃ | 345.28 | 77 | N/A | Colorless oil |
Key Observations :
- For example, 1-(4-bromophenyl)-heptan-1-ol achieves a 59% yield, while ortho-substituted derivatives (e.g., o-tolyl) show moderate yields (55%) .
- Halogen Effects : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine, leading to higher melting points in brominated compounds. For instance, 1-(4-bromophenyl)-heptan-1-ol is a liquid, while its chloro analog is a solid .
- Electron-Donating Groups : Methoxy substituents (e.g., 4-OCH₃) increase electron density on the aromatic ring, altering reactivity in subsequent electrophilic substitutions. This is reflected in distinct NMR shifts (e.g., δ 158.50 for aromatic carbons in 1-(4-methoxyphenyl)-heptan-1-ol) .
Spectroscopic and Physical Properties
- NMR Spectroscopy :
- Chiral Analysis : Chiral GC and HPLC are critical for determining enantiopurity, with retention times varying based on substituent bulkiness .
- Rheological Behavior: Fluorinated analogs (e.g., 1H,1H-tridecafluoroheptan-1-ol) exhibit lower kinematic viscosity than non-fluorinated heptanols due to reduced hydrogen bonding .
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